1-ethyl-N-methyl-6-phenyl-N-(1H-pyrazol-5-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-ethyl-N-methyl-6-phenyl-N-(1H-pyrazol-5-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that features a pyrazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-ethyl-N-methyl-6-phenyl-N-(1H-pyrazol-5-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of the pyrazole ring through a cycloaddition reaction, followed by the construction of the pyridine ring via condensation reactions.
Industrial production methods for such complex heterocyclic compounds often require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
1-ethyl-N-methyl-6-phenyl-N-(1H-pyrazol-5-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted or functionalized derivatives of the original compound .
Scientific Research Applications
1-ethyl-N-methyl-6-phenyl-N-(1H-pyrazol-5-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemical entities
Mechanism of Action
The mechanism of action of 1-ethyl-N-methyl-6-phenyl-N-(1H-pyrazol-5-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets in biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-ethyl-N-methyl-6-phenyl-N-(1H-pyrazol-5-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring system and may exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring system can also have comparable chemical properties and applications.
Carboxamide derivatives: These compounds contain the carboxamide functional group and may have similar reactivity and biological effects
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N6O |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-ethyl-N-methyl-6-phenyl-N-(1H-pyrazol-5-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H20N6O/c1-3-26-19-17(12-22-26)16(11-18(23-19)14-7-5-4-6-8-14)20(27)25(2)13-15-9-10-21-24-15/h4-12H,3,13H2,1-2H3,(H,21,24) |
InChI Key |
RLPANDKAPAIBKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N(C)CC4=CC=NN4 |
Origin of Product |
United States |
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